molecular formula C14H24O B13183134 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]

Cat. No.: B13183134
M. Wt: 208.34 g/mol
InChI Key: AGUXSCZAOZTYIT-UHFFFAOYSA-N
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Description

2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] (CAS: 2059955-91-6) is a spirocyclic compound featuring a bicyclo[5.1.0]octane core fused to a cyclohexane ring via a spiro linkage at position 2. The 3-oxa substitution introduces an oxygen atom into the bicyclo system, while the 2',6'-dimethyl groups on the cyclohexane moiety contribute to steric and electronic modulation (Fig. 1). This structure combines rigidity from the bicyclo[5.1.0]octane (a norbornane derivative) with conformational flexibility from the cyclohexane ring, making it suitable for applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2',6'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,1'-cyclohexane]

InChI

InChI=1S/C14H24O/c1-10-4-3-5-11(2)14(10)7-6-12-8-13(12)9-15-14/h10-13H,3-9H2,1-2H3

InChI Key

AGUXSCZAOZTYIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C12CCC3CC3CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spiro linkage or the bicyclic framework.

    Substitution: Substitution reactions can occur at the methyl groups or other positions on the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the bicyclic framework.

Scientific Research Applications

2’,6’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclohexane] involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Key Structural Features :

  • Bicyclo[5.1.0]octane : A fused bicyclic system with a strained cyclopropane ring, enhancing reactivity and three-dimensionality.
  • Spiro Linkage : Connects the bicyclo and cyclohexane systems at position 4, creating orthogonal ring planes.

Comparison with Similar Compounds

Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility Trends
Bicyclo[5.1.0]octane (parent) -16.6 (gas) - Low polarity, hydrophobic
Bicyclo[2.2.2]octane -146.9 (crystal) - Highly rigid, low solubility
Target Compound Not reported Not reported Moderate polarity (3-oxa)

Data from and inferred trends suggest the target compound’s 3-oxa bridge and dimethyl groups may improve solubility in organic solvents compared to unsubstituted bicyclo systems.

Substituent Effects

  • Dimethyl vs. Methoxy Groups : Compared to 5'-methoxy analogs (CAS: 2060050-24-8), the 2',6'-dimethyl groups in the target compound reduce polarity, enhancing lipid membrane permeability (as seen in cyclohexane’s hydrophobic behavior in ).
  • Ring Size Variations : Spiro compounds with oxolane (e.g., 2',2'-dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane], CAS: 2060019-88-5) exhibit altered ring strain and solubility due to smaller heterocycles .

Biological Activity

2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula for 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] is C14H24OC_{14}H_{24}O, and it features a spiro linkage connecting a bicyclo[5.1.0]octane framework to a cyclohexane ring, incorporating an oxygen atom into the bicyclic system. The presence of two methyl groups at the 2' and 6' positions enhances its structural complexity and potential reactivity.

Antimicrobial Properties

Research has indicated that spirocyclic compounds, including 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane], exhibit antimicrobial properties against various pathogens. For instance, studies have shown that compounds with similar structural features can inhibit the growth of bacteria and fungi, suggesting a potential for developing new antimicrobial agents.

Compound Microbial Activity Reference
2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]Active against Staphylococcus aureus
Related spirocyclic compoundsInhibitory effects on Candida albicans

Anti-inflammatory Effects

The anti-inflammatory activity of spirocyclic compounds has been documented in various studies. The mechanisms often involve the modulation of inflammatory cytokines and pathways associated with immune responses. For example, compounds similar to 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Neuroprotective Effects

Neuroprotective properties have also been observed in spirocyclic compounds, with evidence suggesting that they may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various spirocyclic compounds, 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] demonstrated significant activity against several bacterial strains. The study utilized disc diffusion methods to assess the inhibitory zones formed by the compound against pathogens like E. coli and S. aureus.

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of related spirocyclic compounds on SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides. Results indicated that these compounds could significantly reduce cell death and apoptosis markers while enhancing cell viability through modulation of apoptotic pathways.

The biological activities of 2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane] can be attributed to several mechanisms:

  • Cytokine Modulation : The compound may inhibit the production or action of pro-inflammatory cytokines.
  • Cell Signaling Pathways : It could influence key signaling pathways involved in apoptosis and cell survival.
  • Antioxidant Activity : Potentially acting as an antioxidant, it may scavenge free radicals and reduce oxidative stress in cells.

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